molecular formula C18H18 B13146216 9-Cyclopropyl-10-methyl-9,10-dihydroanthracene

9-Cyclopropyl-10-methyl-9,10-dihydroanthracene

Cat. No.: B13146216
M. Wt: 234.3 g/mol
InChI Key: CFRMVCRNAFAJKP-UHFFFAOYSA-N
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Description

9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene: is a unique organic compound with the molecular formula C17H14 and a molecular weight of 218.301 g/mol . This compound is characterized by its cyclopropane ring fused to an anthracene moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene typically involves the cyclopropanation of anthracene derivatives. One common method is the reaction of anthracene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane-fused product .

Industrial Production Methods

While specific industrial production methods for 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Anthraquinone derivatives

    Reduction: Fully saturated cyclopropanthracene

    Substitution: Nitro or halogenated anthracene derivatives

Scientific Research Applications

9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cyclopropane ring reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.

    Industry: Utilized in

Properties

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

9-cyclopropyl-10-methyl-9,10-dihydroanthracene

InChI

InChI=1S/C18H18/c1-12-14-6-2-4-8-16(14)18(13-10-11-13)17-9-5-3-7-15(12)17/h2-9,12-13,18H,10-11H2,1H3

InChI Key

CFRMVCRNAFAJKP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(C3=CC=CC=C13)C4CC4

Origin of Product

United States

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